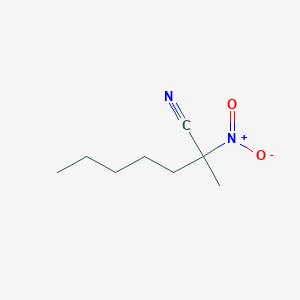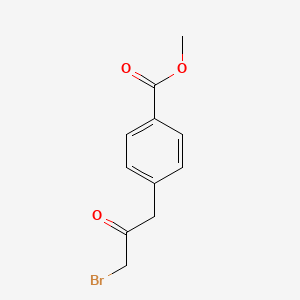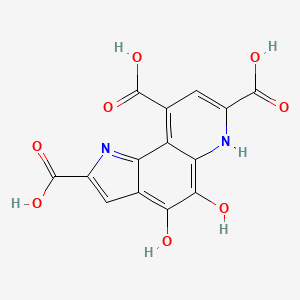
Pyrroloquinoline quinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroloquinoline quinol, also known as pyrroloquinoline quinone, is a redox cofactor and antioxidant. It is a tricyclic o-quinone compound that plays a significant role in various biological processes. This compound is found naturally in soil, certain foods, and human tissues. It is known for its potent antioxidant properties and its involvement in cellular processes, including mitochondrial function and protection against oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrroloquinoline quinol can be synthesized through various chemical and microbial methods. One common synthetic route involves the reduction of pyrroloquinoline quinone using thiols such as thiophenol, mercaptoethanol, cysteine, and 1,4-butanedithiol in acetate buffer under anaerobic conditions . Another method involves microbial synthesis, where specific bacteria are used to produce pyrroloquinoline quinone, which is then reduced to this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on microbial fermentation processes. High-yielding bacterial strains are selected and optimized for efficient production. The fermentation process involves cultivating these bacteria in controlled conditions, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrroloquinoline quinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to pyrroloquinoline quinone.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as NADPH, cysteine, and glutathione are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include pyrroloquinoline quinone (from oxidation) and various substituted derivatives of this compound (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
Pyrroloquinoline quinol has a wide range of scientific research applications:
Wirkmechanismus
Pyrroloquinoline quinol acts as a cofactor for various bacterial enzymes, including glucose and alcohol dehydrogenases. It facilitates redox reactions by cycling between its oxidized (pyrroloquinoline quinone) and reduced (this compound) forms. This redox cycling is crucial for its antioxidant properties and its role in protecting cells from oxidative damage . This compound also enhances mitochondrial function by promoting the biogenesis of new mitochondria and protecting existing ones from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Pyrroloquinoline quinol is unique compared to other similar compounds due to its potent antioxidant properties and its role as a redox cofactor. Similar compounds include:
Coenzyme Q10 (CoQ10): Both compounds are involved in mitochondrial function and have antioxidant properties.
Ascorbic Acid (Vitamin C): Both are antioxidants, but this compound has a broader range of biological activities, including its role as a cofactor in enzymatic reactions.
Riboflavin (Vitamin B2): Similar in its role as a cofactor, but this compound has additional antioxidant properties.
Eigenschaften
CAS-Nummer |
79127-57-4 |
|---|---|
Molekularformel |
C14H8N2O8 |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
QKZCLDGSTDNTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


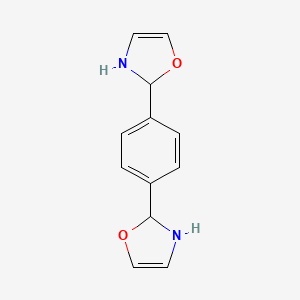
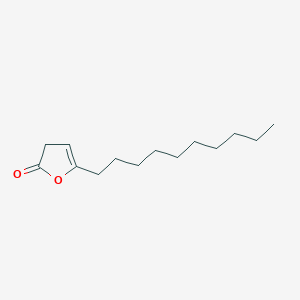
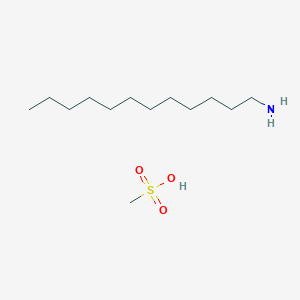
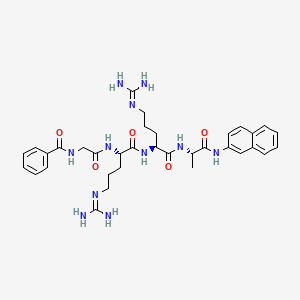
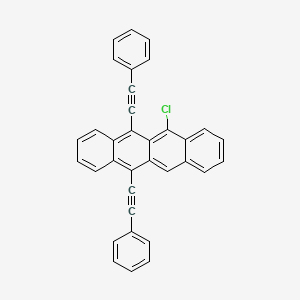
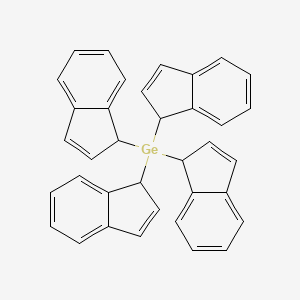
silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
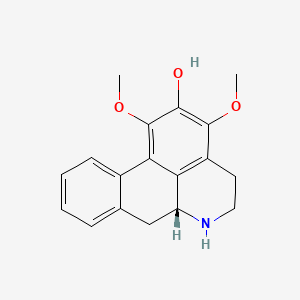
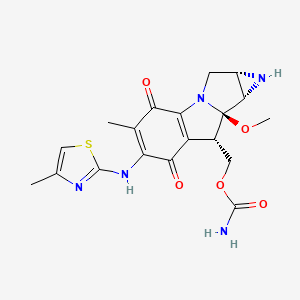
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
